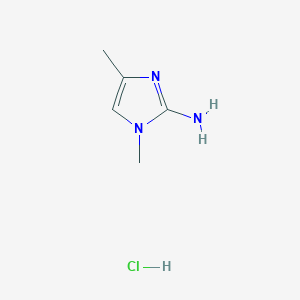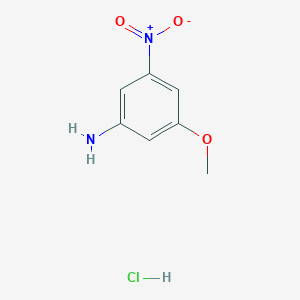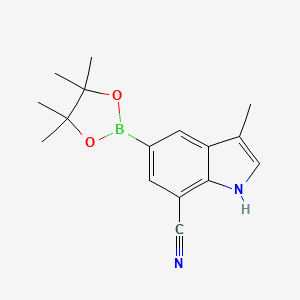
3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride
説明
“3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride” is a chemical compound with the CAS Number: 2193061-30-0 . It has a molecular weight of 163.61 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of triazole compounds, which includes “3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride”, has been a topic of interest in the field of medicinal and pharmaceutical chemistry . Triazoles are significant heterocycles that exhibit broad biological activities . The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes .Molecular Structure Analysis
The molecular structure of “3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride” consists of a triazole ring attached to a propylamine group . The triazole ring contains three nitrogen atoms and two carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride” include a molecular weight of 163.61 . It is typically stored at room temperature and comes in a powder form .科学的研究の応用
Drug Discovery
This compound has shown promise in the realm of drug discovery due to its structural similarity to 1,2,3-triazoles . These structures are known for their stability and versatility, making them valuable in the development of new pharmaceuticals. The tetrazole moiety can act as a bioisostere for the carboxylate group, leading to potential applications in creating novel drugs with improved pharmacokinetic properties.
Organic Synthesis
In organic chemistry, the tetrazole ring can be utilized as a building block for synthesizing complex molecules . Its presence in a compound can introduce unique reactivity patterns that are beneficial for constructing diverse molecular architectures, which is crucial for advancing synthetic methodologies.
Polymer Chemistry
The tetrazole group’s ability to participate in hydrogen bonding makes it a candidate for designing new polymers with specific properties . These could include enhanced thermal stability or unique electronic characteristics, which are important for materials science and engineering applications.
Supramolecular Chemistry
Due to its strong dipole moment and hydrogen bonding capability, 3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride can be used in supramolecular assemblies . This can lead to the development of novel host-guest systems, molecular recognition processes, and self-assembling materials.
Bioconjugation and Chemical Biology
The compound’s reactive nature allows for its use in bioconjugation strategies . This is particularly useful in chemical biology for labeling biomolecules, creating probes for imaging, or developing targeted drug delivery systems.
Fluorescent Imaging
Tetrazoles are known to be part of fluorescent probes due to their electronic properties . This compound could be incorporated into imaging agents that help in visualizing biological processes, which is vital for diagnostics and research.
Green Chemistry
The tetrazole ring is a component in the synthesis of compounds under green chemistry conditions . This includes reactions that minimize waste, avoid toxic solvents, and use non-conventional energy sources like ultrasound or mechanochemistry.
Material Science
Lastly, the inclusion of tetrazole groups in materials can lead to the creation of substances with unique mechanical, optical, or electronic properties . This is significant for the development of advanced materials for various technological applications.
将来の方向性
The future directions for “3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride” and similar compounds could involve further exploration of their broad biological activities . Given the importance of the triazole scaffold, its synthesis and applications in various fields such as medicinal chemistry, agrochemistry, and material chemistry are likely to continue being a focus of research .
特性
IUPAC Name |
3-(tetrazol-1-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c5-2-1-3-9-4-6-7-8-9;/h4H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQWMSASHWMQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride | |
CAS RN |
2193061-30-0 | |
| Record name | 3-(1H-1,2,3,4-tetrazol-1-yl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1487216.png)





![1-Cyclopropanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487227.png)
